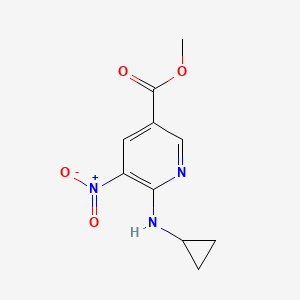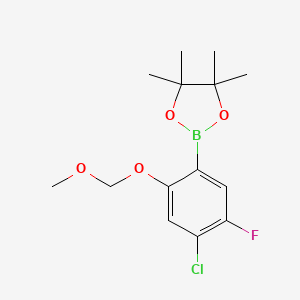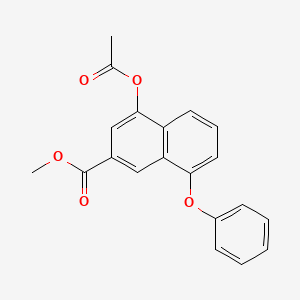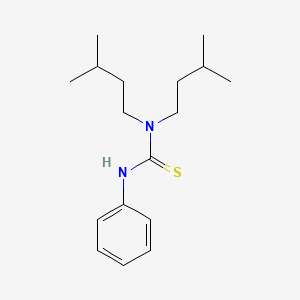
Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N-bis(3-methylbutyl)-N’-phenyl- is a thiourea derivative characterized by the presence of a phenyl group and two 3-methylbutyl groups attached to the nitrogen atoms. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N,N-bis(3-methylbutyl)-N’-phenyl- typically involves the reaction of phenyl isothiocyanate with N,N-bis(3-methylbutyl)amine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative .
Industrial Production Methods
Industrial production of thiourea derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N,N-bis(3-methylbutyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N,N-bis(3-methylbutyl)-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of polymers, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of thiourea, N,N-bis(3-methylbutyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The specific pathways and targets depend on the context of its application, such as its role as an enzyme inhibitor or antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea, N,N-dimethyl-N’-phenyl-: Similar structure but with dimethyl groups instead of 3-methylbutyl groups.
Thiourea, N,N-diethyl-N’-phenyl-: Similar structure but with diethyl groups instead of 3-methylbutyl groups.
Thiourea, N,N-dipropyl-N’-phenyl-: Similar structure but with dipropyl groups instead of 3-methylbutyl groups.
Uniqueness
Thiourea, N,N-bis(3-methylbutyl)-N’-phenyl- is unique due to the presence of the 3-methylbutyl groups, which can influence its reactivity and biological activity. These groups can affect the compound’s solubility, steric hindrance, and ability to interact with molecular targets, making it distinct from other thiourea derivatives .
Propiedades
Número CAS |
56438-21-2 |
|---|---|
Fórmula molecular |
C17H28N2S |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1,1-bis(3-methylbutyl)-3-phenylthiourea |
InChI |
InChI=1S/C17H28N2S/c1-14(2)10-12-19(13-11-15(3)4)17(20)18-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20) |
Clave InChI |
UZVPRYKWEWRANO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CCC(C)C)C(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)

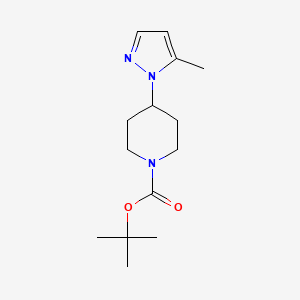
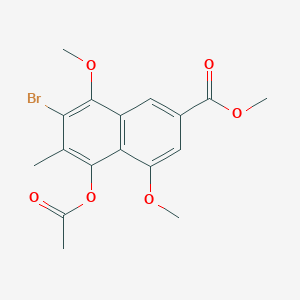


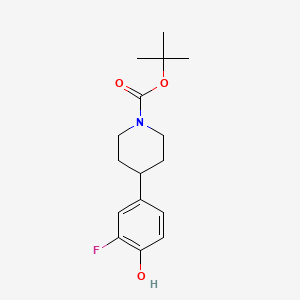

![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
